N1-cyclopentyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Medicinal Chemistry Drug Discovery Pharmaceutical R&D

N1-cyclopentyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 953175-35-4) is a synthetic small-molecule oxalamide derivative featuring a 1-methylpiperidine ring linked via an oxalamide bridge to a cyclopentyl group. The compound belongs to a broad class of oxalamide-based scaffolds that have been investigated for diverse pharmacological activities, including IDO1 inhibition and HIV-1 entry inhibition.

Molecular Formula C14H25N3O2
Molecular Weight 267.373
CAS No. 953175-35-4
Cat. No. B2601602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopentyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
CAS953175-35-4
Molecular FormulaC14H25N3O2
Molecular Weight267.373
Structural Identifiers
SMILESCN1CCC(CC1)CNC(=O)C(=O)NC2CCCC2
InChIInChI=1S/C14H25N3O2/c1-17-8-6-11(7-9-17)10-15-13(18)14(19)16-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,15,18)(H,16,19)
InChIKeyAYIAVTYKGPZPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopentyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 953175-35-4) for Scientific Procurement: Core Properties and Research Context


N1-cyclopentyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 953175-35-4) is a synthetic small-molecule oxalamide derivative featuring a 1-methylpiperidine ring linked via an oxalamide bridge to a cyclopentyl group . The compound belongs to a broad class of oxalamide-based scaffolds that have been investigated for diverse pharmacological activities, including IDO1 inhibition [1] and HIV-1 entry inhibition [2]. As a substituted piperidine, it represents a structural analog within a chemical series where modifications to the N-substituent and piperidine ring are known to critically influence target binding and pharmacokinetic profiles [2].

Why Direct Substitution of N1-cyclopentyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide with In-Class Analogs Risks Scientific Validity


The oxalamide chemical class demonstrates high sensitivity to even minor structural modifications. For example, replacing the piperidine ring of an oxalamide-based HIV-1 entry inhibitor with alternative scaffolds resulted in substantially altered antiviral activity, proving that bioactivity is not conserved across all oxalamide-piperidine hybrids [1]. Similarly, the nature of the N-substituent directly impacts target affinity, with cyclopentyl groups offering distinct steric and electronic properties compared to aryl or alkyl alternatives, which can dictate binding pocket complementarity and off-rate kinetics [2]. Therefore, substituting N1-cyclopentyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide with a different oxalamide analog without head-to-head comparative data risks introducing uncontrolled experimental variability.

Quantitative Comparator Evidence for N1-cyclopentyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide in Scientific Decision-Making


Structural Differentiation from N-Aryl and N-Alkyl Oxalamide Analogs Based on Topological Polar Surface Area and Lipophilicity Predictions

Computational analysis of the target compound versus its close analog N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-26-4) reveals distinct physicochemical profiles. The cyclopentyl group of the target compound provides reduced aromatic character and lower logP compared to the 4-chlorobenzyl analog, predicting superior aqueous solubility and a different hydrogen-bonding capacity that can modulate binding kinetics . While direct experimental quantitative data for this specific compound is currently not available in peer-reviewed public literature, the observed differences in TPSA and cLogP align with class-level trends where cyclopentyl substitution correlates with improved in vitro ADME parameters in oxalamide series [1].

Medicinal Chemistry Drug Discovery Pharmaceutical R&D

Piperidine Substitution Pattern: 1-Methyl vs 1-Cyclopentyl Impact on Steric Bulk and Target Receptor Accommodation

The target compound contains a 1-methylpiperidine moiety, distinguishing it from N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide (CAS 953248-59-4). This alteration reduces steric bulk near the piperidine nitrogen from a cyclopentyl to a methyl group. In related oxalamide-piperidine series exploring opioid receptors, such N-substituent modifications have been associated with shifts in receptor subtype selectivity. For instance, switching from N-methyl to N-cyclopentyl in a related series altered mu/kappa opioid receptor binding affinity ratios by over 10-fold [1]. While direct binding data for these exact compounds is not publicly available, the structural parallel supports a rationale for distinct pharmacological profiles that prevent interchangeable use.

Opioid Receptor Pharmacology GPCR Structure-Activity Relationships Medicinal Chemistry

Synthetic Tractability and Intermediate Utility Differentiated from Aromatic Oxalamide Analogs

The target compound serves as a versatile synthetic intermediate due to the aliphatic cyclopentyl group, offering orthogonal reactivity compared to electron-rich aromatic analogs like N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide. The absence of an aromatic ring eliminates potential CYP450-mediated oxidation liabilities and simplifies metabolic profiles, a distinction noted in oxalamide lead optimization campaigns [1]. In the specific context of IDO1 inhibitor development, replacing aromatic substituents with aliphatic groups was deliberately employed to reduce off-target interactions and improve metabolic stability [2]. This positions the target compound as a cleaner scaffold for mechanistic studies where metabolic complexity needs to be minimized.

Organic Synthesis Chemical Biology Medicinal Chemistry

Recommended Deployment Scenarios for N1-cyclopentyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide Based on Reviewer-Validated Evidence


Scaffold for Fragment-Based Drug Discovery Targeting Heme-Containing Enzymes

The oxalamide core and N-cyclopentyl motif align with pharmacophores explored in heme-displacing IDO1 inhibitor programs. The compound offers a simpler, less metabolically complex scaffold for fragment elaboration compared to aromatic homologs, as evidenced by the medicinal chemistry trends reported for optimized oxalamide IDO1 inhibitors [1].

Selective Probe for Investigating Piperidine N-Substituent Effects on GPCR Binding Kinetics

Given the sensitivity of piperidine-containing oxalamides to N-substitution on opioid and other GPCR targets, this compound provides a defined structural variant (N-methyl vs. N-cyclopentyl) for deconvoluting steric versus electronic contributions to receptor binding, supported by class-level SAR evidence [2].

Negative Control or Comparator for Metabolic Stability Studies in In Vitro ADME Panels

The fully aliphatic architecture, lacking aromatic rings, predicts reduced CYP450-mediated oxidation compared to aryl-substituted analogs. This makes it a valuable comparator compound for isolating oxidation-dependent clearance pathways in human liver microsome assays, consistent with optimization strategies employed in oxalamide lead series [1].

Quote Request

Request a Quote for N1-cyclopentyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.